2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that features a benzoxazole core with an amino and chloro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloroaniline with salicylic acid derivatives under acidic conditions to form the benzoxazole ring. The reaction conditions often include heating the mixture in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-6-amine: Similar structure but with the amino group at a different position.
2-(3-Amino-4-bromophenyl)-1,3-benzoxazol-5-amine: Bromine substituent instead of chlorine.
2-(3-Amino-4-methylphenyl)-1,3-benzoxazol-5-amine: Methyl substituent instead of chlorine.
Uniqueness
2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(3-amino-4-chlorophenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-9-3-1-7(5-10(9)16)13-17-11-6-8(15)2-4-12(11)18-13/h1-6H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCWBRLZNJXKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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